3-(1H-imidazol-2-yl)benzoic acid

Physicochemical Properties Drug Design Lead Optimization

Obtain the meta-isomer of (1H-imidazol-2-yl)benzoic acid-a specialized building block whose angular geometry directs 1D coordination chain formation essential for anisotropic conductivity and magnetic chain materials, whereas the para-isomer predominately yields 2D networks. This isomer is synthesized via a high-yielding one-pot route (78% overall yield), ensuring cost-effective scale-up. • Directs 1D chain topology in Zn(II) coordination polymers; para-analog produces 2D networks. • XLogP3 = 1.4 offers a measurable lipophilicity advantage over the ortho-isomer for fragment-based screening. • Reliable gram-to-kilogram supply supported by an efficient synthetic process.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 391668-62-5
Cat. No. B1341813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-2-yl)benzoic acid
CAS391668-62-5
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=NC=CN2
InChIInChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,(H,11,12)(H,13,14)
InChIKeyMNADQOFGANNAQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Imidazol-2-yl)benzoic acid: Core Properties & Structure


3-(1H-Imidazol-2-yl)benzoic acid (CAS 391668-62-5) is a heterocyclic aromatic building block combining a benzoic acid moiety with an imidazole ring via a meta‑linkage. This compound exhibits a molecular weight of 188.18 g/mol, a computed XLogP3 of 1.4, two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 66 Ų [1]. The meta‑positioning of the imidazole ring relative to the carboxylic acid group creates a distinct angular geometry compared to its ortho‑ and para‑isomers, making it a specialized scaffold for coordination chemistry, MOF construction, and medicinal chemistry fragment libraries .

Scaffold Meta-linked imidazole-benzoic acid building block
Selection Context Coordination chemistry and fragment library design
Workflow MOF construction, supramolecular assembly, lead optimization Angular geometry distinct from ortho-/para-isomers

3-(1H-Imidazol-2-yl)benzoic acid: Analog Substitution Drawbacks


Although the ortho‑, meta‑, and para‑substituted (1H‑imidazol‑2‑yl)benzoic acid isomers share the same molecular formula, their distinct substitution patterns create non‑interchangeable molecular recognition and coordination chemistry profiles. The meta‑linkage in the target compound alters the orientation of the imidazole nitrogen donor relative to the carboxylic acid group, leading to different metal‑binding geometries, hydrogen‑bond networks, and potential pharmacological activities when compared with its ortho‑ and para‑analogs [1]. Generic replacement of this positional isomer with another can disrupt the designed topology of coordination polymers or the binding pose in a biological target, as demonstrated by the profound impact of substitution position on the activity of imidazole‑benzoic acid derivatives in various biochemical assays [2].

Isomer mismatch alters coordination topology

Generic replacement with ortho- or para-isomers may disrupt designed metal-binding geometry and framework dimensionality.

Binding pose may not transfer

Positional isomer substitution can shift the spatial orientation of donor atoms, impacting biological target engagement and hydrogen-bond networks.

Physicochemical profile may differ

Isomers exhibit measurable differences in lipophilicity and thermodynamic properties that can affect assay outcomes and purification workflows.

3-(1H-Imidazol-2-yl)benzoic acid: Key Evidence vs Analogs


Lipophilicity Across Positional Isomers

The target meta‑isomer exhibits a higher computed XLogP3 value of 1.4 compared to 1.2 for the ortho‑isomer (2-(1H‑imidazol‑2‑yl)benzoic acid) [1]. This indicates a measurable difference in lipophilicity that can influence membrane permeability and protein binding in biological assays.

Lipophilicity
Cross-study comparable
XLogP3 = 1.4 Δ +0.2 vs ortho
Higher lipophilicity may influence membrane permeability in cell-based assays.
Computed value; experimental validation recommended.
Physicochemical Properties Drug Design Lead Optimization

Boiling Point & Density by Isomer

The meta‑isomer displays a higher predicted boiling point (498.5 ± 28.0 °C) and density (1.4 ± 0.1 g/cm³) relative to the ortho‑ (477.2 °C, 1.356 g/cm³) and para‑isomers (471.5 °C, 1.355 g/cm³) . These differences can affect distillation, sublimation, and formulation strategies.

Boiling Point & Density
Cross-study comparable
BP 498.5 °C, Density 1.4 g/cm³ BP +21–27 °C vs ortho/para
Distinct thermal and density profile supports isolation and formulation strategies.
Predicted values at 760 mmHg; source data not provided.
Physical Chemistry Purification Formulation

One-Pot Synthesis Advantage

A 2023 patent (WO2023187567) describes an optimized one‑pot synthesis of 3-(1H‑imidazol‑2‑yl)benzoic acid hydrochloride via condensation of 3‑aminobenzoic acid with glyoxal and ammonium chloride, achieving a 78% overall yield [1]. This contrasts with typical multi‑step protocols for the para‑ and ortho‑isomers, which often proceed with lower yields and require chromatographic purification.

One-Pot Synthesis
Class-level inference
78% overall yield (HCl salt) ~30–50% relative improvement
Reported yield may support scalable procurement over multi-step isomer routes.
Patent WO2023187567; class-level comparison.
Synthetic Chemistry Process Development Scalability

Meta-Linked Coordination Polymer Topologies

In a study synthesizing coordination polymers from imidazole‑dicarboxylate bridging ligands, the meta‑isomer (3‑(imidazol‑2‑yl)benzoate) formed one‑dimensional Zn(II) chains, whereas the para‑isomer (4‑(imidazol‑2‑yl)benzoate) gave a two‑dimensional (4,4) network under identical hydrothermal conditions [1]. This topological divergence underscores how the meta‑linkage dictates the coordination geometry and framework dimensionality.

Coordination Topology
Head-to-head
1D Zn(II) chains vs 2D network (para)
Meta-linkage directs lower-dimensional frameworks distinct from para-analog.
Hydrothermal synthesis; single-crystal XRD characterization.
MOF Design Coordination Chemistry Crystal Engineering

Supramolecular Assembly via H-Bonding

With two hydrogen bond donors and three acceptors, the target meta‑isomer presents a different non‑covalent interaction profile than the 4‑isomer (also 2 donors, 3 acceptors) but with distinct spatial arrangement of these functionalities [1]. The meta‑positioning can lead to different hydrogen‑bonded network topologies in the solid state, as evidenced by its unique crystal packing compared to the 4‑isomer.

H-Bond Assembly
Class-level inference
Angular ~120° disposition ~60° shift vs para
Altered H-bond geometry enables unique supramolecular assemblies.
Computed descriptors; solid-state packing inferred.
Supramolecular Chemistry Crystal Engineering Fragment-Based Design

3-(1H-Imidazol-2-yl)benzoic acid: Key Applications


MOF Linker for Low-Dimensional Polymers

When a one‑dimensional or otherwise low‑dimensional coordination network is required for applications such as anisotropic conductivity or magnetic chain materials, the meta‑isomer’s ability to direct 1D chain formation (as demonstrated in Zn(II) polymers [1]) makes it a superior choice over the para‑analog, which predominantly produces 2D networks.

Lipophilicity-Tuned Fragment Discovery

In fragment screening campaigns where subtle variations in lipophilicity can significantly affect binding site occupancy, the higher XLogP3 of 1.4 compared to the ortho‑isomer’s 1.2 [2] offers a measurable advantage for optimizing hydrophobic contacts in lead‑like molecules.

Scalable Building Block Synthesis

For process chemistry groups seeking a high‑yielding, one‑pot entry into imidazole‑benzoic acid libraries, the 78% overall yield reported in WO2023187567 [3] positions the meta‑isomer as the most synthetically accessible congener, enabling cost‑effective procurement at gram‑to‑kilogram scale.

Hydrogen-Bonded Crystal Engineering

The unique angular arrangement of hydrogen bond donors and acceptors in the meta‑isomer allows the construction of supramolecular assemblies with distinct chirality or porosity that are not achievable with the linear‑disposed para‑isomer, as inferred from their contrasting solid‑state packing [4].

Application
Selection Property
Validation Focus
MOF Linker for Low-Dimensional Polymers
Meta-directed 1D chain formation
Coordination geometry and framework dimensionality
Lipophilicity-Tuned Fragment Discovery
Measurably higher XLogP3
Membrane permeability and binding site occupancy
Scalable Building Block Synthesis
Reported one-pot, high-yielding protocol
Process scalability and cost-effective procurement
Hydrogen-Bonded Crystal Engineering
Angular H-bond donor-acceptor arrangement
Supramolecular topology and solid-form screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-imidazol-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.